![molecular formula C24H20N2O4S2 B4011472 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4011472.png)
2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic heterocyclic scaffolds like benzothiazoles and dibenzofurans. For example, Shestopalov et al. (2003) described reactions of 6-methoxybenzo[b]furan-3(2H)-one with aryl-dicyanoethylenes, leading to compounds with structural similarities to the subject compound (Shestopalov & Naumov, 2003). Such synthetic routes often involve nucleophilic substitution, condensation, and cyclization steps, showcasing the complexity and versatility of synthetic strategies in constructing these molecules.
Molecular Structure Analysis
The molecular structure of compounds related to the subject molecule has been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. Bunev et al. (2013) discussed the structure of a closely related compound, highlighting its planar structure and the specific geometric configuration around the benzothiazole and acetamide moieties (Bunev et al., 2013).
properties
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S2/c1-3-29-14-8-9-17-22(10-14)32-24(26-17)31-13-23(27)25-18-12-20-16(11-21(18)28-2)15-6-4-5-7-19(15)30-20/h4-12H,3,13H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUBYVPQJGKWIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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